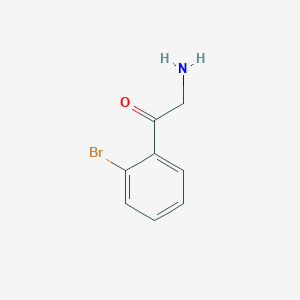

2-Amino-2'-bromoacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURHFZWNMZMZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479025 | |

| Record name | 2-AMINO-2'-BROMOACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58585-01-6 | |

| Record name | 2-AMINO-2'-BROMOACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Bromoacetophenone and Its Precursors

Direct Synthesis Approaches

Direct synthetic routes to 2-amino-2'-bromoacetophenone primarily involve the formation of the α-amino ketone functionality on a pre-functionalized aromatic ring or the construction of the substituted acetophenone (B1666503) core.

Amination Reactions of Bromoacetophenone Derivatives

A key strategy for the synthesis of α-amino ketones is the amination of the corresponding α-halo ketones. In the context of this compound, this involves the nucleophilic substitution of a halogen at the alpha-position of a 2'-bromo-α-haloacetophenone derivative.

Several methods are available for the introduction of an amino group at the α-position of a ketone. The Gabriel synthesis and the Delépine reaction are classical and effective methods for this transformation.

The Gabriel synthesis provides a robust method for forming primary amines from primary alkyl halides. wikipedia.org In this context, an α-bromo-2'-bromoacetophenone would be treated with potassium phthalimide (B116566). The phthalimide anion acts as an ammonia (B1221849) surrogate, undergoing an SN2 reaction with the α-bromo ketone. masterorganicchemistry.com The resulting N-alkylphthalimide can then be cleaved, typically by hydrazinolysis using hydrazine (B178648) hydrate (B1144303), to release the desired primary amine, this compound. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it prevents the over-alkylation that can occur when using ammonia directly. wikipedia.org

| Reaction | Reagents | Key Features | Reference |

|---|

| Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine hydrate | Prevents over-alkylation, suitable for primary amines. | wikipedia.orgmasterorganicchemistry.com |

The Delépine reaction offers an alternative route to primary amines from alkyl halides. This reaction involves the treatment of an α-halo ketone with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt to yield the primary amine.

A general procedure for the Delépine reaction involves stirring the α-bromoacetophenone derivative with hexamethylenetetramine in a solvent like diethyl ether at room temperature. The resulting solid quaternary salt is then isolated and refluxed with concentrated hydrochloric acid in ethanol (B145695) to afford the desired 2-aminoacetophenone (B1585202) hydrochloride.

| Starting Material | Reagents | Product | Reference |

|---|

| α-Bromoacetophenone | 1. Hexamethylenetetramine 2. HCl, Ethanol | 2-Aminoacetophenone hydrochloride | |

The synthesis of the target molecule requires the specific placement of a bromine atom at the 2'-position of the acetophenone ring. The directing effects of the substituents on the aromatic ring play a crucial role in the outcome of electrophilic aromatic substitution reactions like bromination.

In the case of 2'-aminoacetophenone (B46740), the amino group is a strongly activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. Mild bromination of 2'-aminoacetophenone using pyridinium (B92312) tribromide has been shown to yield 2'-amino-5'-bromoacetophenone as the major product in 80% yield, with only trace amounts of the dibrominated product. iucr.org This demonstrates the challenge in achieving bromination at the 2'-position when a strong activating group is present at the 2-position.

To achieve the desired 2'-bromo substitution pattern, it is often more practical to introduce the bromine atom at an earlier stage of the synthesis, prior to the introduction of the amino group at the alpha position. For instance, starting with 2-bromoaniline (B46623) or 2-bromobenzoyl chloride allows for the unambiguous placement of the bromine atom at the desired position.

A method for the synthesis of α-bromoacetophenone compounds involves the use of sodium bromate (B103136) and sodium bisulfite as brominating reagents in an aqueous medium. This method has been shown to have good regioselectivity for the α-position over the aromatic ring for certain acetophenone derivatives. google.com However, for substrates with strongly activating groups, achieving selective aromatic bromination at a specific position remains a challenge. google.com

| Substrate | Brominating Agent | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2'-Aminoacetophenone | Pyridinium tribromide | 2'-Amino-5'-bromoacetophenone | High selectivity for the para-position to the amino group. | iucr.org |

| Acetophenone Derivatives | Sodium bromate, Sodium bisulfite | α-Bromoacetophenone Derivatives | Good regioselectivity for α-bromination. | google.com |

Functional Group Interconversion Strategies

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. chemicalbook.com In the synthesis of this compound, a key interconversion is the transformation of a different functional group into an amino group at the alpha position.

One plausible strategy involves the reduction of an α-azido-2'-bromoacetophenone. The azide (B81097) group can be introduced by nucleophilic substitution of an α-halo-2'-bromoacetophenone with sodium azide. The resulting α-azido ketone can then be reduced to the corresponding primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).

Another approach could involve the reduction of an α-nitro-2'-bromoacetophenone. However, the introduction of a nitro group at the alpha position of a ketone can be challenging.

Synthesis of Key Intermediates

The synthesis of this compound relies on the availability of key precursors, namely 2'-bromoacetophenone (B1265738) and 2-amino-α-bromoacetophenone derivatives.

The synthesis of 2'-bromoacetophenone can be approached through several methods. A common strategy is the Friedel-Crafts acylation of bromobenzene (B47551). uni-siegen.deorgsyn.org While the acylation of bromobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride typically yields the para-substituted product, 4'-bromoacetophenone (B126571), as the major isomer due to steric hindrance, modification of reaction conditions or the use of specific catalysts could potentially favor the formation of the ortho-isomer. uni-siegen.dedoubtnut.combyjus.com A more direct route to 2'-bromoacetophenone would involve the acylation of a pre-functionalized benzene (B151609) ring where the ortho position is activated or the para position is blocked. Alternatively, synthesis from 2-bromoaniline or 2-bromobenzoyl chloride would provide unambiguous regiocontrol. A patent describes the synthesis of 2-chloro-3'-bromoacetophenone starting from m-aminoacetophenone, which undergoes diazotization and a Sandmeyer reaction to introduce the bromine at the meta position, followed by α-chlorination. google.com A similar strategy could be adapted for the synthesis of 2'-bromoacetophenone.

The synthesis of α-bromo-2'-bromoacetophenone can be achieved through the α-bromination of 2'-bromoacetophenone. Various brominating agents can be employed for this purpose, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. nih.govtandfonline.com The use of montmorillonite (B579905) K-10 clay as a catalyst for the regioselective α-bromination of aralkyl ketones with NBS has been reported to be effective. tandfonline.com Another method involves the use of sodium bromate and sodium bisulfite. google.com

| Intermediate | Synthetic Method | Starting Materials | Key Reagents | Reference |

|---|---|---|---|---|

| 2'-Bromoacetophenone | Friedel-Crafts Acylation | Bromobenzene, Acetyl chloride | AlCl3 | uni-siegen.deorgsyn.org |

| α-Bromo-2'-bromoacetophenone | α-Bromination | 2'-Bromoacetophenone | N-Bromosuccinimide (NBS) | nih.govtandfonline.com |

Preparation of 2-Bromoacetophenone (B140003) Isomers

The synthesis of bromoacetophenone isomers can be broadly categorized into two primary strategies: the bromination of acetophenone and the Friedel-Crafts acylation of bromobenzene. The choice of method and reaction conditions dictates the position of the bromine substituent.

Bromination of Acetophenone

Direct bromination of acetophenone can lead to substitution on either the aromatic ring (nuclear bromination) or the acetyl side-chain (α-bromination), depending on the reagents and conditions.

Nuclear Bromination: To achieve bromination on the aromatic ring, particularly at the meta-position, the acetyl group's deactivating, meta-directing effect is utilized. A common method involves forming a complex between acetophenone and aluminum chloride, which then directs the incoming bromine electrophile to the meta-position, yielding 3-bromoacetophenone. orgsyn.orgaskfilo.com

α-Bromination (Side-Chain Bromination): The introduction of a bromine atom at the carbon adjacent to the carbonyl group (the α-carbon) yields α-bromoacetophenone, also known as phenacyl bromide. This reaction is typically performed under acidic conditions or with specific brominating agents. quora.com N-bromosuccinimide (NBS) is a versatile and selective reagent for α-bromination, often used with a catalytic amount of acid. scielo.br Alternatively, molecular bromine (Br₂) can be used in various solvents like methanol (B129727) or ether, sometimes with a catalyst like aluminum chloride, to facilitate the reaction. zenodo.orgorgsyn.org

Friedel-Crafts Acylation of Bromobenzene

This method involves an electrophilic aromatic substitution where bromobenzene is acylated, typically using acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). brainly.intcd.iebrainly.com The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Consequently, this reaction produces a mixture of isomers, with 4-bromoacetophenone being the major product due to reduced steric hindrance, and 2-bromoacetophenone as the minor product. brainly.intcd.ie

Table 1: Synthetic Methods for Bromoacetophenone Isomers

| Target Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone (minor) & 4-Bromoacetophenone (major) | Bromobenzene | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | brainly.in, tcd.ie |

| 3-Bromoacetophenone | Acetophenone | Br₂, AlCl₃ | Nuclear Bromination | orgsyn.org |

| α-Bromoacetophenone (Phenacyl bromide) | Acetophenone | Br₂, Ether, AlCl₃ | α-Bromination | orgsyn.org |

| α-Bromoacetophenone (Phenacyl bromide) | Acetophenone | N-Bromosuccinimide (NBS), p-toluenesulfonic acid | α-Bromination | scielo.br |

Synthesis of Aminoacetophenone Precursors

Aminoacetophenones are crucial intermediates, serving as the direct precursors for bromination to yield amino-bromoacetophenone derivatives. The primary route to these compounds is the reduction of the corresponding nitroacetophenones.

Reduction of Nitroacetophenones

The selective reduction of the nitro group in nitroacetophenones without affecting the ketone functionality is the most common strategy.

Catalytic Hydrogenation: This method involves treating the nitroacetophenone isomer (e.g., 3-nitroacetophenone) with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, often conducted in a solvent like methanol. patsnap.comgoogle.com This approach is considered a "green" method as the primary by-product is water. google.com

Metal-Acid Reduction: Classic reduction methods using metals in acidic media are also effective. Combinations such as tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron powder (Fe) in HCl, are frequently employed to convert nitroacetophenones to their amino counterparts. researchgate.netreddit.com However, the iron powder method can produce significant amounts of iron sludge, posing environmental concerns. patsnap.com

Other Synthetic Routes

Alternative methods exist for synthesizing specific isomers, particularly 2-aminoacetophenone.

From Isatoic Anhydride: 2-Aminoacetophenone can be prepared by reacting isatoic anhydride with an organometallic reagent like methyl lithium at low temperatures. chemicalbook.com

From 1-Ethynyl-2-nitrobenzenes: A one-pot reaction involving the hydration of the alkyne and simultaneous reduction of the nitro group can produce 2'-aminoacetophenones. This has been demonstrated using various reducing agents, including Fe/HCl and SnCl₂. researchgate.netpherobase.com

Delepine Reaction: 2-Aminoacetophenone hydrochloride can be synthesized from α-bromoacetophenone (phenacyl bromide) via the Delepine reaction. This involves forming a quaternary salt with hexamethylenetetramine, followed by hydrolysis with concentrated HCl in ethanol. chemicalbook.com

Table 2: Synthetic Methods for Aminoacetophenone Precursors

| Target Compound | Starting Material | Key Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminoacetophenone | 3-Nitroacetophenone | H₂, Pd/C catalyst, Methanol | Catalytic Hydrogenation | 95-97% | patsnap.com |

| m-Aminoacetophenone | m-Nitroacetophenone | Tin (Sn), HCl | Metal-Acid Reduction | Not specified | reddit.com |

| 2'-Aminoacetophenones | 1-Ethynyl-2-nitrobenzenes | Fe/HCl or SnCl₂ | One-Pot Hydration/Reduction | Not specified | researchgate.net |

| 2-Aminoacetophenone | Isatoic anhydride | Methyl lithium | Ring-opening/Acylation | Not specified | chemicalbook.com |

| 2-Aminoacetophenone hydrochloride | α-Bromoacetophenone | 1. Hexamethylenetetramine 2. HCl, Ethanol | Delepine Reaction | 97% | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Bromoacetophenone

Nucleophilic Reactivity of the Amino Group

The primary amino group attached to the phenyl ring is a potent nucleophile, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the construction of numerous nitrogen-containing heterocyclic systems.

Formation of Imines and Enamines

The primary amino group of 2-aminoacetophenone (B1585202) derivatives readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines. rdd.edu.iqarpgweb.comimist.ma This classic reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration, often catalyzed by an acid. rdd.edu.iqresearchgate.net For instance, p-aminoacetophenone has been condensed with various substituted benzaldehydes to form the corresponding imines, a reaction that can be efficiently carried out under solvent-free conditions using a few drops of acetic acid as a catalyst. rdd.edu.iq Similarly, Schiff bases have been synthesized by reacting p-aminoacetophenone with aldehydes like o-vanillin and 2,4-dihydroxy-benzaldehyde in refluxing methanol (B129727). imist.ma

While imine formation involves reaction with a primary amine, the use of a secondary amine with an enolizable ketone leads to an enamine. masterorganicchemistry.com The initial steps of the mechanism, protonation of the carbonyl and nucleophilic attack by the amine, are the same. However, after the carbinolamine intermediate is formed and the hydroxyl group is protonated to form a good leaving group (water), the resulting iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from the α-carbon, leading to the formation of a C=C double bond adjacent to the nitrogen atom, yielding the enamine. masterorganicchemistry.com

Table 1: Synthesis of Imines (Schiff Bases) from Aminoacetophenones This table is interactive and can be sorted by clicking on the column headers.

| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Aminoacetophenone | Substituted Benzaldehydes | Acetic Acid (solvent-free) | Imine | High | rdd.edu.iq |

| p-Aminoacetophenone | o-Vanillin | Methanol (reflux) | Schiff Base | N/A | imist.ma |

| p-Aminoacetophenone | 2,4-Dihydroxy-benzaldehyde | Methanol (reflux) | Schiff Base | N/A | imist.ma |

| p-Aminoacetophenone | Vanillin | Lime Juice (grinding) | Schiff Base | 94.45% | researchgate.net |

| 2-Aminoacetophenone | S-methyldithiocarbazate | N/A | Schiff Base | N/A | doi.org |

Reactions with Carbonyl Compounds

Beyond simple imine formation, the nucleophilic amino group can engage in more complex transformations with carbonyl-containing compounds, often leading to the synthesis of heterocyclic structures. Research has shown that 2-aminoacetophenones can undergo self-condensation under certain conditions to form quinolines. rsc.org A key synthetic pathway involves the reaction of the amino group with a carbonyl group in an intramolecular fashion. For example, isatin (B1672199) and its derivatives can be synthesized from 2'-aminoacetophenone (B46740) through a domino reaction involving oxidative amido cyclization, where the amino group ultimately forms an amide bond with a carbonyl group generated at the acetyl side chain. acs.org

Electrophilic Character of the Carbonyl Group

The carbonyl group of 2-Amino-2'-bromoacetophenone possesses a distinct electrophilic carbon atom, which is a target for various nucleophiles. The adjacent α-carbon also exhibits important reactivity due to the acidity of its protons.

Condensation Reactions

One of the most significant reactions involving the carbonyl group of acetophenones is the Claisen-Schmidt condensation. iiste.orgchemrevlett.comniscpr.res.in This is a crossed aldol (B89426) condensation that occurs between a ketone (like 2-aminoacetophenone) and an aldehyde that lacks α-hydrogens (such as benzaldehyde). iiste.org The reaction is typically catalyzed by a base (e.g., NaOH, KOH) which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. iiste.orgarabjchem.org This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate yields a chalcone (B49325), an α,β-unsaturated ketone. iiste.org

Numerous chalcones have been synthesized from 2'-aminoacetophenone and various substituted benzaldehydes. iiste.orgmdpi.com For example, (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one was prepared in 97% yield by reacting o-aminoacetophenone and p-chlorobenzaldehyde in refluxing ethanol (B145695) with a NaOH catalyst. mdpi.com These chalcones are valuable intermediates for the synthesis of flavonoids and other heterocyclic systems. iiste.org

Table 2: Claisen-Schmidt Condensation of Aminoacetophenones This table is interactive and can be sorted by clicking on the column headers.

| Acetophenone (B1666503) Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminoacetophenone | p-Nitrobenzaldehyde | KOH/Ethanol | 2'-Amino-4-nitrochalcone | N/A | arabjchem.org |

| o-Aminoacetophenone | p-Chlorobenzaldehyde | NaOH/Ethanol | (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 97% | mdpi.com |

| 4-Aminoacetophenone | Benzaldehyde derivatives | NaOH (aq) | Amino-chalcones | 25-70% | chemrevlett.com |

| 2-(4-Acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | Benzaldehyde | NaOH (solid, grinding) | Cinnamoylphenylamino 1,8-naphthyridine | 90% | niscpr.res.in |

Alpha-Carbon Reactivity (e.g., Aldol-type Reactions)

The reactivity of the α-carbon is intrinsically linked to the carbonyl group. The protons on the methyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion.

This enolate is the key nucleophilic species in aldol-type reactions, such as the Claisen-Schmidt condensation discussed previously. iiste.org The mechanism proceeds via the attack of this enolate on an electrophilic carbonyl, forming a new carbon-carbon bond. This reactivity makes the α-position a crucial site for chain extension and the construction of more complex molecular skeletons. Beyond condensation, the α-position is also the site of reaction in other important transformations, such as α-halogenation, although for the title compound, the bromine is already present on the aromatic ring. It is also a key position for functionalization in palladium-catalyzed α-arylation reactions, though these are more challenging for ketones with enolizable protons in the presence of strong bases. amazonaws.comorgsyn.org

Reactivity of the Bromine Substituent

The bromine atom at the 2'-position on the phenyl ring provides another site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. As an aryl bromide, its reactivity is distinct from that of an α-bromo ketone.

Modern synthetic methods, particularly palladium-catalyzed reactions, have enabled the efficient substitution of aryl bromides. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. amazonaws.comresearchgate.net This reaction has been used to couple 2'-bromoacetophenone (B1265738) derivatives with various amines to build more complex structures, including precursors for fused quinazolinones. researchgate.net For example, coupling of 4-bromoacetophenone with amides has been achieved using a XantPhos-based palladium catalyst and DBU as a mild base. amazonaws.com

Similarly, the Ullmann condensation allows for the formation of C-O, C-N, and C-S bonds by coupling aryl halides with alcohols, amines, or thiols, respectively, using a copper catalyst. chemie-brunschwig.chsemanticscholar.org While classic Ullmann conditions are harsh, modern protocols often use ligands and milder bases (e.g., Cs₂CO₃) to facilitate the reaction. semanticscholar.org These coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into complex biaryl structures and other elaborate molecular architectures.

Table 3: Cross-Coupling Reactions of Bromoacetophenones This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Bromo-Compound | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | 2'-Bromo heterocyclic ester | 2-Aminopyridine (B139424) derivative | Pd(OAc)₂ / Xantphos | Fused quinazolinone | researchgate.net |

| Buchwald-Hartwig | 4-Bromoacetophenone | Amides | XantPhos Pd G3 / DBU | N-Aryl amide | amazonaws.com |

| Ullmann Coupling | 3'-Bromoacetophenone | Phenols | CuBr / Cs₂CO₃ | Diaryl ether | |

| Ullmann Coupling | Aryl Bromides | Nitrogen Heterocycles | CuI / Proline ligand | N-Aryl heterocycle | sigmaaldrich.com |

| Ullmann O-Arylation | Aryl Bromides | Phenols | Cu-NPs / Cs₂CO₃ | Aryl ether | semanticscholar.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, including this compound. This reaction class involves the displacement of a leaving group, in this case, the bromide ion, by a nucleophile. byjus.com The reactivity of the aromatic ring toward nucleophilic attack is notably enhanced by the presence of electron-withdrawing groups. byjus.comgovtpgcdatia.ac.in In the context of this compound, the acetyl group (COCH3) acts as an electron-withdrawing group, activating the aryl halide for substitution.

The general mechanism for SNAr reactions proceeds via an addition-elimination pathway. byjus.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of the electron-withdrawing acetyl group, particularly at the ortho or para position relative to the leaving group, effectively stabilizes this anionic intermediate through resonance, thereby facilitating the reaction. byjus.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Common nucleophiles that participate in these reactions include amines, alkoxides, and thiolates. byjus.com For instance, the reaction of a bromoacetophenone derivative with ammonia (B1221849) can proceed via a nucleophilic aromatic substitution mechanism to introduce an amino group.

Cross-Coupling Reactions

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. chemie-brunschwig.ch

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are widely employed. eie.gracs.orgwhiterose.ac.uk In the Suzuki-Miyaura coupling, an organoboron reagent, such as a boronic acid, couples with the aryl halide in the presence of a palladium catalyst and a base. chemie-brunschwig.chacs.orgnih.gov 4-Bromoacetophenone has been shown to be a competent substrate in Suzuki couplings, leading to efficient and selective C-C bond formation without undesired reactions at the ketone group. acs.org Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl halide with an amine. researchgate.net

Copper-catalyzed cross-coupling reactions, like the Ullmann condensation, also play a role in the functionalization of aryl halides. chemie-brunschwig.chresearchgate.net For example, a domino sequence involving a copper-catalyzed reaction between 2'-haloacetophenones and 2-aminopyridines has been developed to synthesize pyrido-fused quinazolinones. rsc.org The reaction between 2'-bromoacetophenone and 2-aminopyridine, catalyzed by Cu(OAc)2, yields 11H-pyrido[2,1-b]quinazolin-11-one. rsc.org The catalyst amount is crucial, with 20 mol% of Cu(OAc)2 providing the best yield. rsc.org

The choice of catalyst, ligands, base, and solvent are critical parameters that influence the efficiency and selectivity of these cross-coupling reactions. whiterose.ac.uk

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The Radical-Nucleophilic Substitution (SRN1) mechanism offers an alternative pathway for the substitution of aryl halides, particularly for substrates that are not activated towards traditional SNAr reactions. whiterose.ac.uk This chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. chim.itinflibnet.ac.in

The key steps in the SRN1 mechanism are:

Initiation: Formation of the aryl radical anion (ArX•−). chim.it This can be achieved through various methods, including photoinduction or chemical reductants. chim.it

Propagation:

The radical anion fragments, losing the halide ion (X-) to form an aryl radical (Ar•). chim.it

This aryl radical then reacts with a nucleophile (Nu-) to form a new radical anion (ArNu•−). chim.it

The resulting radical anion transfers an electron to another molecule of the substrate (ArX), propagating the chain and forming the final product (ArNu). chim.it

Termination: The radical chain can be terminated through various processes, such as radical-radical coupling or hydrogen atom abstraction from the solvent. whiterose.ac.uk

A key advantage of the SRN1 mechanism is that it does not require strong electron-withdrawing groups to activate the substrate, making it applicable to a broader range of aryl halides. whiterose.ac.uk These reactions are versatile and can be used to form challenging carbon-carbon and carbon-heteroatom bonds. whiterose.ac.uk

Cyclization Reactions and Heterocycle Formation

This compound is a key precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can be broadly categorized as intramolecular, occurring within a single molecule, or intermolecular, involving the reaction between two or more molecules.

Intramolecular Cyclization Pathways

Intramolecular cyclization of derivatives of this compound is a powerful strategy for constructing fused heterocyclic systems. For instance, after an initial intermolecular reaction, such as a Buchwald-Hartwig cross-coupling with 2-aminopyridine, the resulting intermediate can undergo intramolecular cyclization to form quinazolinone derivatives. researchgate.net Similarly, intramolecular cyclization of a 5-(2-bromophenyl)- researchgate.netwhiterose.ac.ukresearchgate.netoxadiazolo[3,4-b]pyrazine, derived from 2'-bromoacetophenone, is a key step in the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines. acs.org

The mode of cyclization, such as exo or endo, can be influenced by the structure of the substrate and the reaction conditions. biointerfaceresearch.com For example, the cyclization of 2-(but-3-yn-1-yl)-1H-benzo[d]imidazoles can proceed through either a 5-exo or 6-endo pathway depending on the substituents. biointerfaceresearch.com

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions provide another avenue for heterocycle synthesis starting from precursors derived from this compound. These reactions involve the joining of two or more molecules to form a cyclic product. researchgate.net

An example is the tandem intermolecular cycloaddition/cycloreversion sequence involving 1,4-oxazinone derivatives, which can be prepared from functionalized vinyl azide (B81097) precursors derived from bromoacetophenone. acs.org These oxazinones can react with terminal alkynes to yield polysubstituted pyridine (B92270) products. acs.org

Redox Chemistry: Oxidation and Reduction Transformations

The functional groups present in this compound, namely the ketone and the amino group, can undergo various oxidation and reduction transformations.

Oxidation: The amino group can be subject to oxidation. For example, enzymatic oxidation of an amino group can be achieved using specific enzymes like L-lysine ε-aminotransferase. nih.gov While not directly on the title compound, this demonstrates a potential transformation pathway for the amino functionality.

Reduction: The ketone group in acetophenone derivatives is readily reduced to a secondary alcohol. This can be achieved through various methods, including microbial or enzymatic reduction. For example, 4-benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone can be microbially reduced to the corresponding (R)-alcohol. nih.gov Chemical reducing agents can also be employed. For instance, α-bromoacetophenone derivatives can be reduced by BIH-Ph, a benzimidazoline-based reducing agent. researchgate.net

The reduction of aryl halides can also be initiated by photoredox catalysis. uni-regensburg.de In a reductive quenching cycle, a photocatalyst is excited and then quenched by an electron donor, forming a radical anion of the catalyst which can then reduce the aryl halide. uni-regensburg.de

Ketone Reduction Methodologies

The ketone moiety in this compound and its analogs is amenable to reduction, yielding the corresponding secondary alcohol, 1-(2'-aminophenyl)-2-bromoethanol. This transformation is a critical step in the synthesis of various biologically active compounds and chiral intermediates. A range of methodologies, from classical chemical reductants to advanced biocatalytic and asymmetric catalytic systems, have been explored for this purpose.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. The reaction with NaBH₄ is typically performed in protic solvents like methanol or ethanol at temperatures ranging from 0°C to room temperature. numberanalytics.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.comchemguide.co.uk

Asymmetric reduction, which yields a specific stereoisomer of the alcohol product, is of significant importance for pharmaceutical synthesis. The Corey-Bakshi-Shibata (CBS) reduction has been successfully applied to 2'-aminoacetophenone derivatives. nih.gov This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source, producing the corresponding secondary alcohol with high enantioselectivity. nih.gov Studies on 2'-amino-3'-methylacetophenone have shown that the (S)-Me-CBS catalyst yields the (R)-alcohol, indicating that while the amino group may influence the reaction rate, it does not alter the fundamental transition state that governs stereoselectivity. nih.gov

Catalytic hydrogenation represents another pathway for ketone reduction. While sometimes requiring higher temperatures and pressures, it is an effective method. nih.gov An efficient cobalt-catalyzed asymmetric hydrogenation has been developed for α-primary amino ketones, achieving high yields and excellent enantioselectivities (up to 99% ee) for chiral vicinal amino alcohols. nih.gov This reaction is believed to proceed through an outer-sphere mechanism activated by a proton shuttle. nih.gov

Biocatalytic reductions offer an environmentally friendly and highly selective alternative. Various microorganisms and their enzymes (alcohol dehydrogenases) have been shown to reduce acetophenone derivatives with high enantiomeric excess. researchgate.net Specifically, the microbial reduction of a structurally related compound, 4-benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone, to its corresponding (R)-alcohol has been demonstrated using Sphingomonas paucimobilis SC16113. nih.gov Similarly, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of 2-bromoacetophenone (B140003), yielding the (S)-halohydrin with over 99% enantiomeric excess. researchgate.netkfupm.edu.sa

Finally, organometallic reagents can also effect the reduction of the ketone. A Grignard reaction performed on 2'-amino-5'-bromoacetophenone resulted in the formation of the corresponding secondary alcohol, which subsequently underwent intramolecular cyclization. researchgate.net

Table 1: Summary of Ketone Reduction Methods for Aminoacetophenone Derivatives

| Method | Reagent/Catalyst | Substrate Example | Product | Key Features |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 2-Aminoacetophenone derivatives | Secondary Alcohol | Mild conditions, widely used. numberanalytics.com |

| Asymmetric Catalysis | Corey-Bakshi-Shibata (CBS) Catalyst | 2'-Amino-3'-methylacetophenone | Chiral Secondary Alcohol | High enantioselectivity. nih.gov |

| Catalytic Hydrogenation | Cobalt-based Catalyst | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohol | High yield and enantioselectivity (up to 99% ee). nih.gov |

| Biocatalysis | S. paucimobilis SC16113 | 4-Benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone | (R)-Alcohol | High stereoselectivity, environmentally benign. nih.gov |

| Biocatalysis | TeSADH Mutants | 2-Bromoacetophenone | (S)-Halohydrin | Excellent enantiomeric excess (>99% ee). researchgate.netkfupm.edu.sa |

| Organometallic Addition | Grignard Reagent | 2'-Amino-5'-bromoacetophenone | Secondary Alcohol | Forms alcohol intermediate for further reactions. researchgate.net |

Amino Group Oxidation Studies

The primary amino group in this compound is a site of rich chemical reactivity, though its direct oxidation to functional groups like nitro or hydroxylamine (B1172632) is less commonly the synthetic goal. Instead, its nucleophilic character is often harnessed in oxidative transformations that lead to the formation of complex heterocyclic structures. These reactions typically involve the oxidation of another part of the molecule, followed by an intramolecular reaction with the amine.

One prominent reaction is the chemoselective domino oxidative homocoupling of 2-aminoaryl ketones using 2-iodoxybenzoic acid (IBX) as an oxidant. rsc.org This process leads to the synthesis of iminoquinones. rsc.orgrsc.org The proposed mechanism involves three steps: ortho-hydroxylation of the 2-aminoaryl ketone, oxidation of the resulting phenol (B47542) to a benzoquinone, and finally, dimerization via imine formation. rsc.orgrsc.org This transformation demonstrates high functional group tolerance. rsc.org

Another class of reactions involves the oxidative cyclization of 2'-aminoacetophenones to produce isatins (indole-2,3-diones). A unimolecular domino approach using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) has been developed. researchgate.net This metal-free method proceeds through a proposed sequence of iodination, followed by a Kornblum oxidation of the acetyl group's alpha-carbon to an aldehyde, and subsequent intramolecular amidation (cyclization) involving the amino group. researchgate.net

Furthermore, the amino group can participate in cyclization reactions to form other heterocyclic systems. For instance, 2-aminoacetophenone derivatives can be converted to their corresponding oximes by reacting with hydroxylamine. semanticscholar.org These oximes serve as precursors for quinazoline (B50416) 3-oxides through cyclocondensation with aldehydes or intramolecular cyclization after acylation of the amino group. semanticscholar.org

In other iodine-promoted reactions, the acetyl methyl group is oxidized to a phenylglyoxal (B86788) in situ. This intermediate then reacts with the amino group of another molecule, such as 2-(2-aminophenyl)quinazolin-4(3H)-one, to form an imine, which then undergoes intramolecular cyclization. rsc.orgrsc.org While this is not a direct oxidation of the amino group, it highlights the crucial role of the amine as a nucleophile in complex oxidative annulations. rsc.orgrsc.org

Table 2: Summary of Amino Group Reactivity in Oxidative Transformations

| Reaction Type | Reagent/Catalyst | Substrate | Product | Key Features |

| Oxidative Homocoupling | 2-Iodoxybenzoic Acid (IBX) | 2-Aminoaryl Ketones | Iminoquinones | Domino reaction involving ortho-hydroxylation, oxidation, and imidation. rsc.orgrsc.org |

| Oxidative Cyclization | Iodine (I₂)-TBHP | 2'-Aminoacetophenones | Isatins | Metal-free, atom-economic, domino approach. researchgate.net |

| Cyclocondensation | Hydroxylamine, then Aldehydes | 2-Aminoacetophenone derivatives | Quinazoline 3-Oxides | Formation of an oxime intermediate followed by cyclization. semanticscholar.org |

| Oxidative Annulation | Iodine/DMSO | Aryl Methyl Ketones + 2-Amino Phenyl Derivatives | Fused Heterocycles | Amino group acts as a nucleophile in a multi-step cyclization. rsc.orgrsc.org |

Applications of 2 Amino 2 Bromoacetophenone in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

Amino-substituted α-bromoacetophenones are fundamental building blocks that provide chemists with a reliable platform for constructing intricate molecular frameworks. Their ability to participate in numerous C-C and C-N bond-forming reactions makes them indispensable in modern synthetic strategies.

Construction of Advanced Molecular Architectures

The inherent reactivity of amino-α-bromoacetophenones allows for their incorporation into sophisticated molecular designs. They serve as key precursors in the synthesis of complex bicyclic and polycyclic systems. For instance, 2'-amino-5'-bromoacetophenone can be used to construct benzooxazinone scaffolds through a multi-step sequence involving a Grignard reaction followed by an intramolecular cyclization. Furthermore, these building blocks are employed in the synthesis of multi-aryl systems, such as dicationic diarylpyridines, which are of interest for their potential interactions with nucleic acids. nih.gov The synthesis of these complex pyridines often starts from appropriately substituted bromoacetophenones. nih.gov

Precursor for Diversely Substituted Scaffolds

The functional groups on the amino-α-bromoacetophenone scaffold can be selectively targeted to generate a library of diversely substituted molecules. The α-bromo position is readily attacked by nucleophiles, the ketone can undergo condensation or reduction, and the amino group can be acylated, alkylated, or used in cyclization reactions. This multi-faceted reactivity allows it to be a starting point for creating privileged scaffolds, which are molecular frameworks known to bind to multiple biological targets. For example, a synthetic route involving α-bromoketones and 2-aminopyridines can be controlled to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines, demonstrating how reaction conditions can dictate the final, diversely substituted product from the same set of precursors. rsc.orgrsc.org

Synthesis of Heterocyclic Compounds

One of the most significant applications of amino-α-bromoacetophenones is in the synthesis of heterocyclic compounds. The α-bromo ketone is a classic electrophilic partner in condensation reactions with a variety of dinucleophiles to form five- and six-membered rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridines, Indolizines, Thiazoles, Amino Thiazoles)

Amino-α-bromoacetophenones are instrumental in synthesizing a wide range of nitrogen-containing heterocycles.

Pyrazoles: These can be synthesized by reacting α-bromoacetophenones with hydrazines. acs.org For example, the reaction of cyanoacetylhydrazine with α-bromoacetophenone yields N-[2-bromo-1-phenylethylidene]-2-cyanoacetohydrazide, which can be cyclized to form a 5-amino-1-cyanoacetyl-3-phenyl-1H-pyrazole. beilstein-journals.orgnih.gov Different synthetic strategies allow for the preparation of 3,5-diarylpyrazoles by reacting aryl hydrazones with 2-bromoacetophenones. acs.org

Pyridines: Substituted pyridines can be formed using α-bromoacetophenone derivatives. One method involves reacting ω-pyrrolidinoacetophenone (prepared from 2-bromoacetophenone) with a chalcone (B49325) in a microwave-promoted reaction to yield 2,4,6-triarylpyridines. researchgate.net

Indolizines: The synthesis of the indolizine (B1195054) core frequently employs α-bromoacetophenones. nih.gov In the classic Tschichibabin reaction, an α-bromoacetophenone reacts with a pyridine (B92270) derivative to form a pyridinium (B92312) ylide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne or alkene, followed by aromatization to yield the indolizine. researchgate.net One-pot, three-component reactions of 2-bromoacetophenone (B140003), pyridine, and an acetylene (B1199291) derivative provide an efficient route to these scaffolds. researchgate.net

Thiazoles and Amino Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction that utilizes α-haloketones. tandfonline.com The reaction of an amino-α-bromoacetophenone with a thiourea (B124793) or thioamide leads directly to the formation of a 2-aminothiazole (B372263) ring. researchgate.nettandfonline.comresearchgate.net This method is robust and allows for the synthesis of a wide variety of substituted 2-aminothiazoles by simply changing the substitution pattern on the starting materials. researchgate.netasianpubs.org

| Heterocycle | Reactants with Amino-α-bromoacetophenone | Key Reaction Type |

| Pyrazoles | Hydrazine (B178648) derivatives (e.g., cyanoacetylhydrazine) | Cyclocondensation |

| Pyridines | Pyrrolidine, Chalcones | Multi-step condensation |

| Indolizines | Pyridine derivatives, Acetylenes | 1,3-Dipolar Cycloaddition |

| Thiazoles | Thioamides, Thioureas | Hantzsch Synthesis |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles (e.g., Dihydrofurans, Oxathioles, Selenophenes)

Beyond nitrogen heterocycles, amino-α-bromoacetophenones are also used to construct rings containing other heteroatoms like oxygen, sulfur, and selenium.

Dihydrofurans: Fused 2,3-dihydrofuran (B140613) derivatives can be synthesized through sequential one-pot, multi-component reactions. nih.govacs.org For instance, the reaction of a pyridinium ylide (generated in situ from pyridine and an α-bromoacetophenone) with an activated alkene like a Knoevenagel adduct (from an aldehyde and an active methylene (B1212753) compound like dimedone or 4-hydroxycoumarin) yields highly functionalized dihydrofurans. researchgate.netnih.govnih.gov

Oxathioles: Substituted 2-ylidene-1,3-oxathioles are accessible from the reaction of α-bromoacetophenones with aroyl dithiocarboxylates. researchgate.net

Selenophenes: These selenium-containing heterocycles can be prepared using various methods involving α-bromoacetophenones. nih.govmdpi.com One route involves the reaction of ketene (B1206846) dithioacetals with sodium selenide (B1212193) and 2-bromoacetophenone to generate substituted selenophenes. researchgate.net The development of new synthetic methods continues to expand the library of accessible selenophene (B38918) derivatives, which are of interest for applications in materials science and medicinal chemistry. nih.govmdpi.com

| Heterocycle | Reactants with Amino-α-bromoacetophenone | Key Reaction Type |

| Dihydrofurans | Pyridinium ylides, Activated Alkenes | Tandem/Multicomponent Reaction |

| Oxathioles | Aroyl dithiocarboxylates | Cyclocondensation |

| Selenophenes | Sodium selenide, Ketene dithioacetals | Cyclocondensation |

Derivatization for Analytical and Structural Studies

In addition to its role in building complex molecules, 2-bromoacetophenone and its derivatives are widely used as derivatizing agents in analytical chemistry. sci-hub.sesigmaaldrich.comgreyhoundchrom.com Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis, such as enhanced detectability.

The high reactivity of the α-bromo group makes these compounds excellent reagents for labeling molecules containing nucleophilic functional groups. For example, 2-bromoacetophenone is used to derivatize carboxylic acids, including fatty acids, to form phenacyl esters. sigmaaldrich.comoup.com These ester derivatives often exhibit strong ultraviolet (UV) absorbance or fluorescence, allowing for highly sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC). oup.com

A notable application is in the field of epigenetics, where 2-bromoacetophenone is used for the selective derivatization of cytosine and methylcytosine moieties in DNA. acs.orgsmolecule.com This labeling enables the sensitive analysis of global DNA methylation patterns by reversed-phase HPLC with spectrofluorimetric detection, which is crucial for biological and environmental studies. acs.org

| Analyte Type | Purpose of Derivatization | Analytical Technique |

| Carboxylic Acids (e.g., Fatty Acids) | Formation of UV-active or fluorescent phenacyl esters | HPLC with UV or Fluorescence Detection |

| Cytosine/Methylcytosine in DNA | Formation of fluorescent derivatives | HPLC with Spectrofluorimetric Detection |

Pre-column Derivatization Techniques (e.g., for DNA methylation studies)

In analytical chemistry, particularly in chromatography, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis. Pre-column derivatization involves modifying the analyte before it is introduced into the chromatographic system. This is often done to improve the analyte's volatility, thermal stability, or detectability.

A key application in this area involves the use of bromoacetophenone derivatives for studying nucleic acids. For instance, 2'-bromoacetophenone (B1265738) is employed in the selective derivatization of cytosine moieties. medchemexpress.com This process is integral to methods for determining global DNA methylation levels using reversed-phase high-performance liquid chromatography (HPLC) with spectrofluorometric detection. medchemexpress.com DNA methylation is a crucial epigenetic mechanism, and its accurate quantification is vital in many areas of biological and medical research. nih.gov The derivatization of cytosine with a reagent like 2'-bromoacetophenone enhances its detectability, allowing for precise measurement even at low concentrations. medchemexpress.comdss.go.th

Formation of Crystalline Derivatives for Characterization

The ability of 2-amino-2'-bromoacetophenone and its isomers to form stable, crystalline solids is highly advantageous for structural elucidation. When a compound can be crystallized, its precise three-dimensional structure can often be determined using X-ray crystallography. This provides unambiguous information about bond lengths, bond angles, and conformation, which is invaluable for confirming the outcome of a synthesis or for understanding the compound's reactivity.

A relevant example is the synthesis and structural analysis of the isomer 2′-amino-5′-bromoacetophenone. This compound was synthesized through the mild bromination of 2′-aminoacetophenone. iucr.org The resulting product was obtained as yellow, prism-shaped crystals, which were suitable for single-crystal X-ray diffraction analysis. iucr.orgresearchgate.net The crystallographic data provides a detailed picture of the solid-state structure of the molecule. iucr.org The formation of such crystalline derivatives is a critical step in the characterization of new compounds. iucr.org Another related application is the use of 2-bromoacetophenone to prepare crystalline esters from acids, facilitating their purification and characterization. sigmaaldrich.com

Table 1: Crystal Data and Structure Refinement for 2′-Amino-5′-bromoacetophenone

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₈BrNO |

| Formula weight | 214.06 |

| Temperature | 291(2) K |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 21.9206 (6) |

| b (Å) | 7.3583 (2) |

| c (Å) | 5.0596 (2) |

| Volume (ų) | 816.11 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.742 |

| Absorption coefficient (mm⁻¹) | 4.97 |

Data sourced from the International Union of Crystallography Journals. iucr.org

Ligand Precursor in Catalytic Systems

In the field of organometallic chemistry and catalysis, this compound and related structures serve as important precursors for the synthesis of ligands. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The structure and electronic properties of the ligand are critical as they directly influence the stability, reactivity, and catalytic performance of the resulting metal complex. sigmaaldrich.com The amino and bromo functionalities on the acetophenone (B1666503) backbone provide handles for constructing more elaborate ligand frameworks, such as N-heterocyclic carbenes (NHCs), pincer ligands, and bidentate chelators used in a variety of catalytic reactions. tuwien.at

Development of Cyclometalated Complexes

Cyclometalation is a chemical reaction in which a ligand reacts with a metal center to form a metallacycle, a ring structure containing the metal atom. This process often leads to highly stable organometallic complexes. Bromoacetophenone derivatives are used to create ligands specifically designed for cyclometalation.

For example, 2-bromoacetophenone can be reacted with 1,2-phenylenediamine to synthesize 2-phenylquinoxaline (B188063) (2-pqx) ligands. soton.ac.uk These 2-pqx ligands are effective cyclometalating (C^N) ligands for metals like iridium(III) and ruthenium(II). soton.ac.ukmdpi.com The resulting cyclometalated iridium(III) complexes are often highly luminescent and are studied for applications in areas like photoredox catalysis and as materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Similarly, 2-bromoacetophenone can be reacted with thioacetamide (B46855) or thiourea to produce 4-phenyl-1,3-thiazole ligands. cdnsciencepub.com These ligands undergo C-H activation at the ortho position of the phenyl ring to form cyclometalated palladium(II) complexes. cdnsciencepub.com These palladium complexes have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com

Influence of the this compound Ligand Structure on Catalytic Performance

The structure of a ligand, which can be systematically modified by starting from different precursors like isomers of this compound, has a profound impact on the performance of the final catalyst. Factors such as the steric bulk of substituents, the electron-donating or -withdrawing nature of functional groups, and the geometry of the metal's coordination sphere can all be fine-tuned through ligand design to optimize catalytic activity, selectivity, and stability. worktribe.comacs.org

In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the choice of ligand is crucial. Studies using various palladium(II) complexes with different pyridine-based ligands to couple 4'-bromoacetophenone (B126571) with phenylboronic acid have shown that catalytic efficiency is linked to the electronic properties of the ligand. acs.org An increase in reaction yield was observed when more basic (more electron-donating) ligands were used. acs.org Similarly, in ruthenium-catalyzed transfer hydrogenation of ketones, catalysts bearing bipyridine-based ligands showed excellent activity, while the introduction of a bulky triphenylphosphine (B44618) (PPh₃) ligand reduced the catalytic rate due to steric effects. worktribe.com

These examples demonstrate a fundamental principle: by modifying the initial building block, such as this compound, chemists can create a library of related ligands. Testing these ligands allows for the establishment of structure-activity relationships, leading to the rational design of more efficient and selective catalysts for important organic transformations. acs.orgikm.org.my

Table 2: Influence of Base and Catalyst Loading on Suzuki-Miyaura Coupling of 4-Bromoacetophenone

| Entry | Base | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | NaHCO₃ | 1.0 | 100 | Low |

| 2 | NaOAc | 1.0 | 100 | Moderate |

| 3 | Na₂CO₃ | 1.0 | 100 | High |

| 4 | K₂CO₃ | 1.0 | 100 | High |

| 5 | Et₃N | 1.0 | 100 | Low |

| 6 | Na₂CO₃ | 0.50 | 120 | High |

| 7 | Na₂CO₃ | 0.25 | 140 | Excellent |

This table illustrates how reaction parameters, including the nature of the base and catalyst concentration, affect the outcome of the Suzuki-Miyaura reaction, a common application for catalysts derived from precursors related to the subject compound. Data adapted from a study on magnetic supported palladium(II)-N2O2 catalysts. ikm.org.my

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms in 2-Amino-2'-bromoacetophenone in the solid state.

Determination of Crystal Structure and Conformation

The crystal structure of a brominated derivative, 2′-Amino-5′-bromoacetophenone, has been described as orthorhombic with the space group Pna2₁ iucr.orgresearchgate.net. The conformation of the molecule in the solid state reveals that the carbonyl group is oriented towards the amino group. This arrangement is such that it maximizes hydrogen bonding, with the acetyl methyl group directed towards the H-6 position of the phenyl ring iucr.orgresearchgate.net. This solid-state conformation is consistent with the conformation previously deduced from NMR studies in solution iucr.orgresearchgate.net.

Table 1: Crystal Data for 2′-Amino-5′-bromoacetophenone

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 21.9206 (6) Åb = 7.3583 (2) Åc = 5.0596 (2) Å |

| Volume (V) | 816.11 (4) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.742 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature (T) | 291 (2) K |

Data sourced from IUCr Journals iucr.orgresearchgate.net.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, 2′-Amino-5′-bromoacetophenone exhibits both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond is present between a proton of the amine group and the carbonyl oxygen atom, with a reported N⋯O distance of 2.679 (3) Å iucr.orgresearchgate.net. Additionally, a weaker intermolecular interaction occurs between the other amine proton and the ketone oxygen of an adjacent molecule, with an N⋯O distance of 3.177 (3) Å. iucr.org. Similar intramolecular hydrogen bonding is observed in the related compound 2′-amino-3′,5′-dibromoacetophenone, where the amine protons form strong intramolecular hydrogen bonds with the ketone oxygen and a bromine atom, with N⋯O and N⋯Br distances of 2.661 (4) Å and 3.095 (3) Å, respectively. This compound also displays a weak intermolecular N⋯O interaction of 3.110 (3) Å to an adjacent molecule iucr.org.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides valuable information about the structure and dynamics of this compound in solution.

Conformational Studies in Solution

NMR studies have been used to deduce the solution conformation of 2′-Amino-5′-bromoacetophenone. The findings indicate that the conformation in solution is similar to that observed in the solid state, where the carbonyl group is directed towards the amino group to maximize hydrogen bonding iucr.orgresearchgate.net. This conformational preference has also been noted in related disubstituted acetophenones iucr.org. Studies on other substituted acetophenones, such as 2′-fluoro-substituted derivatives, have also utilized NMR, specifically through-space spin-spin couplings, to determine their preferred conformations in various solvents acs.org.

Application of 1H and 13C NMR Techniques

Both ¹H and ¹³C NMR spectroscopy have been employed to characterize derivatives of 2-aminoacetophenone (B1585202). For 2′-Amino-5′-bromoacetophenone, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the amine protons, and the acetyl methyl protons iucr.org. The ¹³C NMR spectrum provides resonances for all eight carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic ring iucr.orgresearchgate.net. These spectroscopic data are crucial for confirming the molecular structure.

Table 2: ¹H and ¹³C NMR Data for 2′-Amino-5′-bromoacetophenone in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.77 | d, J = 2.2 Hz | H-6 |

| 7.29 | dd, J = 8.8, 2.2 Hz | H-4 | |

| 6.53 | d, J = 8.8 Hz | H-3 | |

| 6.16 | bs | NH₂ | |

| 2.53 | s | Ac | |

| ¹³C NMR | 199.4 | C-7 (C=O) | |

| 148.9 | C-2 | ||

| 136.7 | C-4 | ||

| 133.8 | C-6 | ||

| 119.0 | C-1 | ||

| 118.7 | C-3 | ||

| 106.2 | C-5 | ||

| 27.5 | C-8 (CH₃) |

Data sourced from IUCr Journals iucr.org.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers further insight into the molecular structure and bonding of acetophenone (B1666503) derivatives. While specific IR and Raman spectra for this compound are not detailed in the provided search results, the techniques are widely used for the characterization of related compounds. For instance, the synthesis of various 3-amino-2-aroylbenzofurans from 2-bromoacetophenone (B140003) derivatives involves characterization by IR spectroscopy acs.org. Raman spectroscopy has been utilized as a process analytical technology (PAT) tool for in-situ monitoring of reactions involving 2-bromoacetophenone, demonstrating its utility in tracking the consumption of reactants and the formation of products in real-time metrohm.com. Additionally, surface-enhanced Raman spectroscopy (SERS) has been employed to monitor the synthesis of 2-aminothiazoles from 2-bromoacetophenone in microdroplets rsc.org. The vibrational spectra of acetophenone and its derivatives are also studied to understand intermolecular interactions, such as hydrogen bonding with other molecules nih.gov.

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrational modes for an aromatic compound like this compound involves identifying the characteristic frequencies associated with its functional groups and the phenyl rings. These assignments are typically based on the analysis of experimental FT-IR and FT-Raman spectra, supported by theoretical calculations which can predict the frequency and nature of each vibrational mode. researchgate.netdergipark.org.tr

For acetophenone derivatives, the vibrational spectrum can be complex. However, certain regions of the spectrum can be attributed to specific bond stretches, bends, and torsions. For instance, the carbonyl (C=O) stretching vibration is a strong and characteristic band, while the amino (NH₂) group gives rise to distinct stretching and bending modes. The presence of the bromine atom and the substitution pattern on the two phenyl rings also influences the vibrational frequencies.

Based on studies of similar molecules, a tentative assignment of the principal vibrational modes for this compound can be proposed. These assignments are often confirmed using Potential Energy Distribution (PED) analysis derived from computational models, which quantifies the contribution of individual bond stretches and angle bends to each normal mode of vibration. researchgate.netdergipark.org.tr

Table 1: Tentative Assignment of Fundamental Vibrational Modes for this compound (Based on Analogous Compounds)

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Functional Group |

| ~3400 | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3300 | Symmetric N-H Stretch | Amino (-NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic Rings |

| ~1680 | C=O Stretch | Carbonyl |

| ~1620 | NH₂ Scissoring (Bending) | Amino (-NH₂) |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| ~1450-1350 | CH₂ Bending | Acetyl Group |

| ~1300-1200 | C-N Stretch | Amino Group |

| ~1100-1000 | In-plane C-H Bending | Aromatic Rings |

| ~850-750 | Out-of-plane C-H Bending | Aromatic Rings |

| ~650-500 | C-Br Stretch | Bromo Group |

Note: The wavenumbers presented are approximate and are based on data from structurally related compounds. Precise values for this compound would require experimental spectral data.

Correlation with Molecular Structure

Amino Group (-NH₂): The presence of two distinct N-H stretching bands in the high-frequency region (~3400-3300 cm⁻¹) is a clear indicator of a primary amine. The NH₂ scissoring mode around 1620 cm⁻¹ further confirms this functional group.

Carbonyl Group (C=O): A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in an acetophenone derivative. Its exact position can be influenced by electronic effects from the substituents on the phenyl ring and potential intramolecular hydrogen bonding with the adjacent amino group.

Aromatic Rings: The C-H stretching vibrations of the phenyl rings typically appear above 3000 cm⁻¹. The pattern of C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹ can provide information about the substitution pattern on the rings.

Bromo Group (C-Br): The C-Br stretching vibration is expected at lower frequencies, generally in the 650-500 cm⁻¹ range. chemicalbook.comresearchgate.net The mass and electronegativity of the bromine atom influence this frequency.

Acetyl Group (-COCH₃): Besides the prominent C=O stretch, the methyl group of the acetyl moiety exhibits its own characteristic symmetric and asymmetric stretching and bending vibrations, although these can sometimes overlap with other modes in the spectrum.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes

The pursuit of sustainable chemical processes has spurred research into more environmentally friendly and efficient methods for synthesizing 2-Amino-2'-bromoacetophenone. Future efforts are likely to concentrate on the following areas:

Catalyst-Free and Metal-Free Syntheses: A notable advancement is the development of metal-free, three-component reactions for synthesizing related thiazole (B1198619) derivatives from aromatic ketones, sulfur, and cyanamide. tandfonline.com This approach, which forms one carbon-nitrogen and two carbon-sulfur bonds without a catalyst, could be adapted for the synthesis of this compound derivatives. tandfonline.com

Microwave-Assisted and Solvent-Free Reactions: Microwave-assisted, one-pot, solvent-free synthesis has proven effective for creating 2-amino-4-arylthiazole derivatives from substituted acetophenones. tandfonline.com This methodology significantly reduces reaction times and improves yields compared to conventional heating. tandfonline.com Similarly, solvent-free aldol (B89426) condensation reactions, performed by grinding reagents in a mortar and pestle, highlight a green approach to carbon-carbon bond formation that could be explored for reactions involving this compound. rsc.org

Mechanochemistry: The use of mechanochemistry, such as manual grinding or vortex mixing, offers a solvent-free and energy-efficient method for synthesizing related compounds like 2-phenylimidazo[1,2-α]pyridine from 2-bromoacetophenone (B140003). scielo.br This technique is noted for being accessible, cheap, and robust, often resulting in high yields. scielo.br

| Synthesis Method | Key Features | Potential Advantages |

| Metal-Free Three-Component Reaction | Catalyst-free, formation of multiple bonds in one step. tandfonline.com | Reduced metal contamination, simplified purification. |

| Microwave-Assisted Synthesis | Solvent-free, rapid heating. tandfonline.com | Shorter reaction times, higher yields, energy efficiency. tandfonline.com |

| Mechanochemistry | Solvent-free, manual or vortex grinding. scielo.br | Environmentally friendly, low cost, high yields. scielo.br |

Exploration of Undiscovered Reactivity Patterns

While the primary amino and bromoacetyl groups are the known reactive centers of this compound, there is considerable scope to uncover novel reactivity. Future research could investigate:

Domino and Cascade Reactions: A domino process involving 2'-bromoacetophenone (B1265738) and 2-aminopyridine (B139424) has been developed to synthesize novel dipyrido[1,2-a:3',2'-d]pyrimidin-11-imine derivatives. researchgate.net This one-pot reaction forms double C-N bonds and demonstrates the potential for complex molecular architectures. researchgate.net Further exploration of such cascade reactions could lead to the discovery of new heterocyclic systems.

Multicomponent Reactions: The participation of 2-bromoacetophenone derivatives in one-pot, multicomponent reactions to form highly functionalized dihydrofurans demonstrates its versatility. acs.org Investigating new multicomponent reactions involving this compound could provide efficient routes to diverse and complex molecules.

Photoredox Catalysis: The field of photoredox catalysis offers opportunities to engage this compound in new types of transformations. acs.org The generation of radical intermediates under mild, light-induced conditions could unlock unprecedented reaction pathways.

Advanced Applications in Materials Science and Catalysis

The unique electronic and structural properties of this compound and its derivatives suggest potential applications beyond traditional organic synthesis.

Materials Science: Derivatives of this compound could serve as building blocks for functional organic materials. For instance, OLED intermediates and other materials for electronic applications are areas of active research. amadischem.com The combination of electron-donating and electron-withdrawing groups within the molecular framework is a key feature for designing materials with specific photophysical properties.

Catalysis: The amino and bromo functionalities can be leveraged for the creation of novel ligands for catalytic applications. For example, 3-amino-2-aroyl benzofurans, synthesized from 2-bromoacetophenones, have been used in copper-catalyzed N-arylation reactions. acs.org This suggests that ligands derived from this compound could be effective in facilitating various cross-coupling and other transition-metal-catalyzed reactions.

Integration with Flow Chemistry and Automated Synthesis

The shift towards continuous manufacturing processes in the chemical industry makes the integration of this compound chemistry with flow and automated systems a significant area for future development.

Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters, leading to improved safety, reproducibility, and scalability. galchimia.com The synthesis of pyrazoles from acetophenones in a two-step flow process demonstrates the feasibility of applying this technology to related starting materials. galchimia.com Adapting the synthesis and subsequent reactions of this compound to flow conditions could enable more efficient and safer production. beilstein-journals.orgucl.ac.uk

Automated Synthesis: Automated synthesis platforms can accelerate the discovery of new molecules by rapidly screening different reaction conditions and building blocks. researchgate.netgoogle.com The use of amino acetophenones as building blocks in diversity-oriented synthesis highlights their suitability for generating libraries of natural product analogs. nih.gov Integrating this compound into automated workflows could significantly speed up the exploration of its chemical space and the identification of compounds with valuable properties. researchgate.net

Deepening Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict chemical reactivity.

Density Functional Theory (DFT) Studies: DFT calculations have been employed to study the reaction mechanisms of related compounds, such as the reaction between thioacrylamides and α-thiocyanatoacetophenone. acs.org Similar computational studies on reactions involving this compound can elucidate transition states, reaction pathways, and the influence of substituents on reactivity.

Predicting Reactivity: Computational methods can be used to investigate the electronic properties and reactivity of molecules. For example, studies on the nucleophilic substitution reaction between 2-bromoacetophenone and azole derivatives have been conducted using DFT. researchgate.netdergipark.org.tr Applying these techniques to this compound can help in predicting its behavior in new chemical transformations and guide the design of novel experiments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2'-bromoacetophenone, and what reagents are typically employed?

- Methodological Answer : The synthesis often involves bromination of 2-aminoacetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. Catalysts like Fe or AlCl₃ enhance regioselectivity for bromination at the 2'-position. Reaction optimization includes temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions . Purity is assessed via HPLC or ¹H-NMR, with yields typically ranging from 60% to 85% depending on solvent systems (e.g., CCl₄ or CH₂Cl₂) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for brominated phenyl rings) .

- Mass Spectrometry (MS) : Validate molecular weight (214.06 g/mol) via ESI-MS or GC-MS .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97%) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in amber vials at ambient temperatures (20–25°C) under inert gas (N₂/Ar) to prevent oxidation of the amino group. Use fume hoods and PPE (nitrile gloves, lab coats) due to its potential skin/eye irritation .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 2-aminoacetophenone be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Catalyst choice : AlCl₃ favors para-bromination, while Fe directs ortho-bromination. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for ortho-substitution .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate the desired regioisomer .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using:

- NIST Chemistry WebBook : Compare experimental IR/UV-Vis spectra with reference data to confirm functional groups .

- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between aromatic rings) .

- Batch-to-batch reproducibility : Use standardized synthetic protocols to minimize variability .

Q. How does the amino group in this compound influence its stability under acidic/basic conditions?

- Methodological Answer : The amino group (-NH₂) undergoes protonation in acidic media (pH < 4), increasing solubility but risking decomposition. In basic conditions (pH > 9), it may form Schiff bases. Stability studies using pH-controlled UV-Vis kinetics (λ = 280 nm) reveal optimal stability at pH 6–8 .

Q. What mechanistic insights explain side-product formation during large-scale synthesis?

- Methodological Answer : Common side products (e.g., dibrominated analogs or oxidation byproducts) arise from:

- Over-bromination : Mitigated by stoichiometric control (1:1 molar ratio of substrate to Br₂) .

- Oxidative degradation : Add antioxidants (e.g., BHT) or conduct reactions under N₂ .

- Scale-up challenges : Use flow chemistry systems to improve heat dissipation and mixing efficiency .

Q. How can researchers assess the compound’s potential bioactivity using computational tools?

- Methodological Answer : Perform in silico studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products